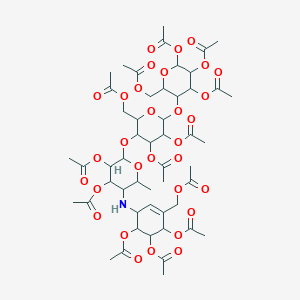
阿卡波糖十三乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acarbose Tridecaacetate is a derivative of acarbose, a well-known alpha-glucosidase inhibitor used primarily in the management of type 2 diabetes mellitus. This compound is characterized by its complex structure, which includes multiple acetyl groups.
科学研究应用
Acarbose Tridecaacetate is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Studying the reactivity and stability of acetylated compounds.
Biology: Investigating the effects of acetylation on biological activity.
Medicine: Exploring potential therapeutic applications of acarbose derivatives.
Industry: Developing new methods for the synthesis and purification of complex carbohydrates
作用机制
Target of Action
Acarbose Tridecaacetate, also known as Acarbose, is a complex oligosaccharide that acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines . It primarily targets both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, including intestinal glucoamylase, sucrase, maltase, and isomaltase . These enzymes are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars .
Mode of Action
Acarbose competitively and reversibly inhibits its targets, the alpha-glucosidase enzymes . This inhibition prevents the metabolism and subsequent absorption of dietary carbohydrates, thereby reducing postprandial blood glucose and insulin levels . The inhibitory potency appears to follow a rank order of glucoamylase > sucrase > maltase > isomaltase .
Biochemical Pathways
The C7-cyclitol unit of acarbose originates from 2-epi-5-epi-valiolone (EEV), a cyclization product of the pentose phosphate pathway intermediate sedoheptulose 7-phosphate (SH7P) . This cyclization reaction is catalyzed by a dehydroquinate synthase (DHQS)-like enzyme . The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which is a homologue of AcbI but catalyzes the formation of a non-glycosidic C-N bond .
Pharmacokinetics
Acarbose has a unique pharmacokinetic profile. Less than 2% of the drug is absorbed as an active drug, while about 35% is absorbed as metabolites . It is metabolized exclusively via the gastrointestinal tract, principally by intestinal bacteria and digestive enzymes . The drug is excreted in urine (~34% as inactive metabolites, <2% parent drug and active metabolite) and feces (~51% as unabsorbed drug) . The time to peak for the active drug is approximately 1 hour, and the elimination half-life is about 2 hours .
Result of Action
The primary result of acarbose’s action is a reduction in postprandial hyperglycemia, area under the glucose concentration-time curve, and glycosylated hemoglobin . Other effects include a reduction in postprandial insulin and variable changes in plasma lipid concentrations . In placebo-controlled trials, acarbose caused significant improvements in glycemic control indicators, including glycosylated hemoglobin .
Action Environment
The action of acarbose can be influenced by environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet, as it is used in conjunction with diet and exercise for the management of glycemic control in patients with type 2 diabetes . Furthermore, the drug’s action may be less effective when used in conjunction with intestinal adsorbents and digestive enzyme preparations . It’s also worth noting that acarbose may affect the bioavailability of other drugs, such as metformin .
生化分析
Biochemical Properties
Acarbose Tridecaacetate interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit α-glucosidase, an enzyme that hydrolyzes carbohydrates in the intestines . This inhibition results in reduced glucose absorption and improved post-prandial blood sugar levels .
Cellular Effects
The effects of Acarbose Tridecaacetate on cells are primarily related to its impact on glucose metabolism. By inhibiting α-glucosidase, it slows down the digestion of complex carbohydrates, reducing the postprandial rise in blood glucose levels . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Acarbose Tridecaacetate involves its binding interactions with biomolecules and its effects on enzyme activity. As an α-glucosidase inhibitor, it functions as a competitive and reversible inhibitor of this enzyme, blocking the degradation of starch and sucrose, and delaying the absorption of glucose and fructose in the alimentary tract .
Metabolic Pathways
Acarbose Tridecaacetate is involved in the metabolic pathway related to the processing of carbohydrates. It inhibits α-glucosidase, an enzyme involved in the breakdown of carbohydrates . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its mechanism of action, it is likely to interact with the digestive system where it inhibits α-glucosidase .
Subcellular Localization
The subcellular localization of Acarbose Tridecaacetate is not well-defined. Given its mechanism of action, it is likely to be localized in the digestive system where it exerts its effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acarbose Tridecaacetate involves multiple acetylation steps. The starting material, acarbose, undergoes a series of acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions typically involve maintaining the reaction mixture at a low temperature to prevent decomposition and ensure complete acetylation .
Industrial Production Methods: Industrial production of Acarbose Tridecaacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: Acarbose Tridecaacetate can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield acarbose.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research settings.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Acarbose.
Oxidation and Reduction: Various oxidized or reduced derivatives of acarbose.
Substitution: Substituted acarbose derivatives.
相似化合物的比较
Acarbose: The parent compound, used clinically to manage type 2 diabetes.
Voglibose: Another alpha-glucosidase inhibitor with a similar mechanism of action.
Miglitol: A structurally different alpha-glucosidase inhibitor but with similar therapeutic effects
Uniqueness of Acarbose Tridecaacetate: Acarbose Tridecaacetate is unique due to its multiple acetyl groups, which confer different chemical properties compared to its parent compound, acarbose. These acetyl groups can influence the compound’s solubility, stability, and reactivity, making it a valuable tool in research settings .
属性
IUPAC Name |
[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-methyl-5-[[4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H69NO31/c1-19-37(52-34-15-33(16-66-20(2)53)38(70-23(5)56)43(73-26(8)59)39(34)71-24(6)57)42(72-25(7)58)46(76-29(11)62)49(69-19)82-40-36(18-68-22(4)55)81-51(48(78-31(13)64)45(40)75-28(10)61)83-41-35(17-67-21(3)54)80-50(79-32(14)65)47(77-30(12)63)44(41)74-27(9)60/h15,19,34-52H,16-18H2,1-14H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPYMLFJKYFQBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H69NO31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
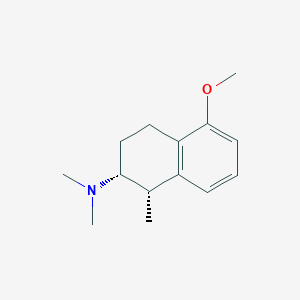
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
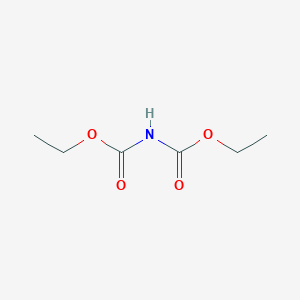
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
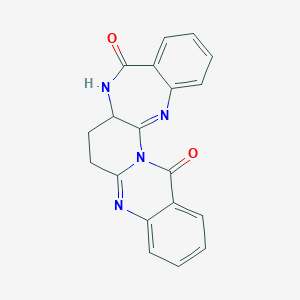
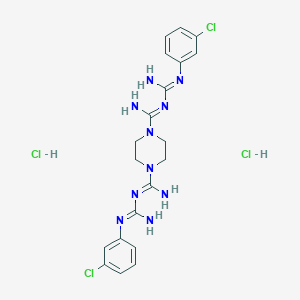
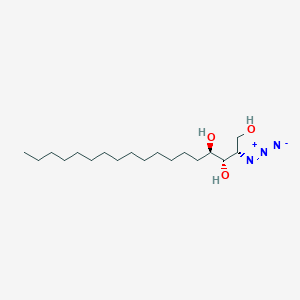
![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)

![[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate](/img/structure/B28550.png)
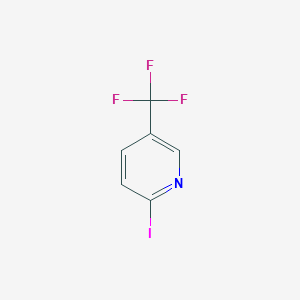
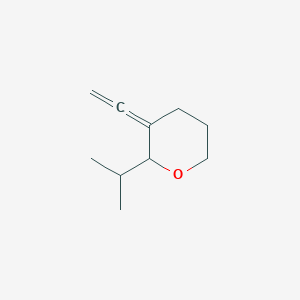
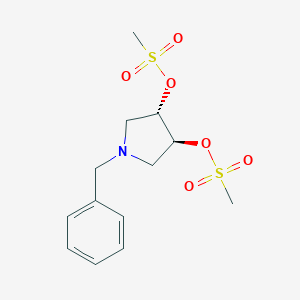
![(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B28557.png)
